3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid
Description
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid is a fluorinated and chlorinated β-hydroxybutanoic acid derivative. Its structure features:
- A 3,5-dichlorophenyl group attached to the β-carbon.
- 4,4-difluoro substitution on the butanoic acid backbone.
- A hydroxyl group at the β-position, which may confer stereochemical complexity and biological activity.
Related compounds, such as its nitrile derivatives (e.g., 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanenitrile, SY262229), are listed as intermediates or synthetic precursors .
Properties
Molecular Formula |
C10H8Cl2F2O3 |
|---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C10H8Cl2F2O3/c11-6-1-5(2-7(12)3-6)10(17,9(13)14)4-8(15)16/h1-3,9,17H,4H2,(H,15,16) |
InChI Key |
VQUWOBXAFPXOFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid typically involves the reaction of 3,5-dichlorophenyl derivatives with difluorobutanoic acid precursors. One common method involves the use of 3,5-dichloronitrobenzene as a starting material, which undergoes catalytic hydrogenation and subsequent reactions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as catalytic hydrogenation, Bamberger rearrangement, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-4,4-difluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogs:
Key Research Findings
Fluorine Substitution and Bioactivity
- Trifluoro vs. Difluoro Effects : The trifluoro analog (C₁₀H₆Cl₂F₃O₂) exhibits higher fluorine content, which may increase metabolic stability but reduce solubility compared to the difluoro target compound .
- β-Hydroxy Group Impact: The presence of a β-hydroxyl group in the target compound (vs.
Stereochemical Considerations
- The (S)-isomer of 4,4,4-trifluoro-3-hydroxybutanoic acid shows an optical rotation of [α]ᴅ = -15.0° (c=6.58, EtOH), highlighting the role of chirality in fluorinated compounds. Similar stereospecific effects may apply to the target compound .
Discussion of Divergent Properties
- Acidity : The carboxylic acid group in the target compound and 3,5-difluorobenzoic acid may exhibit similar pKa values (~2.5–3.0), but steric effects from the dichlorophenyl group could modulate reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
